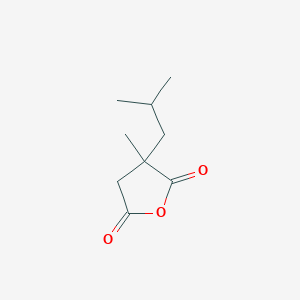
3-Methyl-3-(2-methylpropyl)oxolane-2,5-dione
説明
“3-Methyl-3-(2-methylpropyl)oxolane-2,5-dione” is a chemical compound with the CAS Number: 1094403-53-8 . It has a molecular weight of 170.21 . The IUPAC name for this compound is 3-isobutyl-3-methyldihydro-2,5-furandione . It is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for “3-Methyl-3-(2-methylpropyl)oxolane-2,5-dione” is 1S/C9H14O3/c1-6(2)4-9(3)5-7(10)12-8(9)11/h6H,4-5H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-Methyl-3-(2-methylpropyl)oxolane-2,5-dione” is a liquid at room temperature . The compound has a molecular weight of 170.21 .科学的研究の応用
Trace Metal Ion Separation and Preconcentration
Cellulose-g-oxolane-2,5-dione nanofibers exhibit potential for separating and preconcentrating trace amounts of metal ions like Cd, Cu, Fe, Pb, and Zn in gasoline samples before ICP-OES detection. These nanofibers, characterized using various techniques, demonstrate high adsorption capacities and efficiency over multiple cycles, ensuring their effectiveness for trace metal analysis in complex samples (Nomngongo et al., 2013).
Block Copolymer Micelles for Drug Delivery
The ring-opening polymerization of derivatives related to 3-Methyl-3-(2-methylpropyl)oxolane-2,5-dione leads to the formation of novel block copolymer micelles. These micelles, formed through self-assembly, show increased sizes and lower critical micelle concentrations (CMCs), indicating improved stability and potential for drug delivery applications (Pounder et al., 2011).
Novel Synthesis Approaches in Organic Chemistry
Research on 3-Ylidenepyrazine-2,5-diones shows their application in stereoselective epoxidation and bromoalkoxylation reactions. These processes facilitate the production of spirooxiranes and diols with high yields and optical activity, demonstrating the compound's utility in creating complex organic molecules (Bartels et al., 2003).
Polymer Synthesis from Renewable Resources
Utilizing derivatives like 3-Methyl-3-(2-methylpropyl)oxolane-2,5-dione for synthesizing monomers from l-ascorbic and d-isoascorbic acids opens new avenues for creating sustainable polymers. These monomers, through ring-opening polymerization, contribute to the development of amorphous polymers with potential applications in various industries (Bueno et al., 2009).
Enhancing Polymer Toughness
The synthesis and utilization of (6S)-3-Methylene-6-methyl-1,4-dioxane-2,5-dione from L-lactide as a dienophile in polymer formulations demonstrate its role in toughening polylactide. This approach yields high molecular weight and high Tg polymers, indicating significant improvements in material properties (Jing & Hillmyer, 2008).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
3-methyl-3-(2-methylpropyl)oxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-6(2)4-9(3)5-7(10)12-8(9)11/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCQBUQMHAHLHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CC(=O)OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-(2-methylpropyl)oxolane-2,5-dione | |
CAS RN |
1094403-53-8 | |
| Record name | 3-methyl-3-(2-methylpropyl)oxolane-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



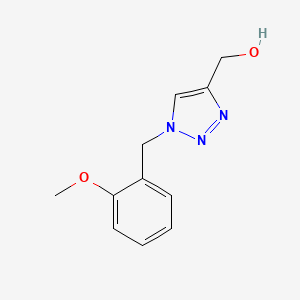

amine](/img/structure/B1453892.png)
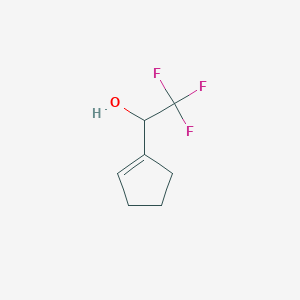
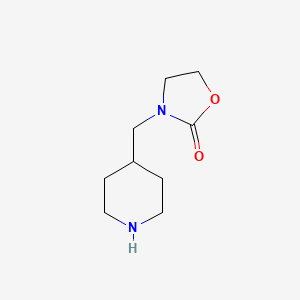
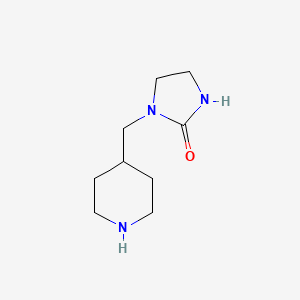
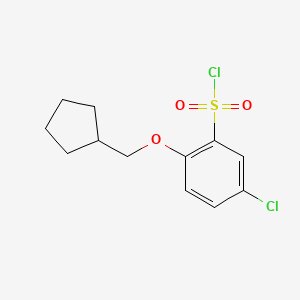
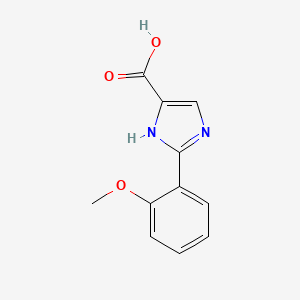
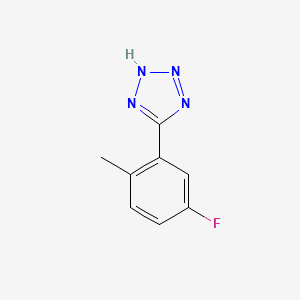
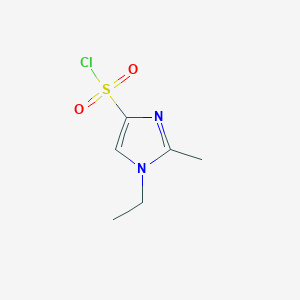
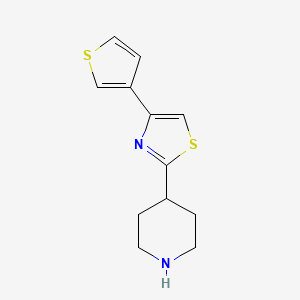
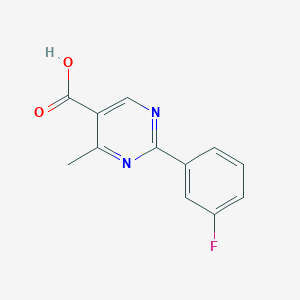
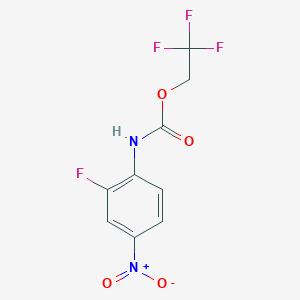
![N-(2-Aminoethyl)-N-[6-(trifluoromethyl)pyridin-2-yl]amine](/img/structure/B1453909.png)